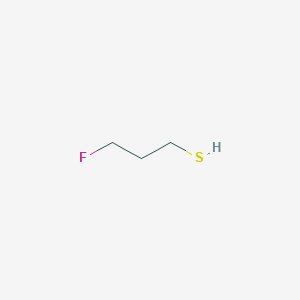

3-Fluoropropane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoropropane-1-thiol is a chemical compound with the CAS Number: 462-44-2 . It has a molecular weight of 94.15 . The IUPAC name for this compound is 3-fluoropropane-1-thiol .

Molecular Structure Analysis

The InChI code for 3-Fluoropropane-1-thiol is 1S/C3H7FS/c4-2-1-3-5/h5H,1-3H2 . This indicates that the compound contains three carbon atoms, seven hydrogen atoms, one fluorine atom, and one sulfur atom.

Chemical Reactions Analysis

Thiol-reactive dyes are principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . In the case of proteins and peptides, the primary targets of thiol-reactive probes are cysteine residues .

Applications De Recherche Scientifique

Organic Synthesis

3-Fluoropropane-1-thiol is used in organic synthesis . Its unique structure allows it to react with readily available organic substrates under benign conditions .

Thiol-based Click Reactions

The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .

Thiol-ene Reactions

Thiol-ene reactions are a type of click chemistry that involves the reaction of a thiol with an alkene to form a thioether . 3-Fluoropropane-1-thiol can be used in these reactions due to its thiol group .

Thiol-isocyanate Reactions

Thiol-isocyanate reactions involve the reaction of a thiol with an isocyanate to form a thio-urethane . 3-Fluoropropane-1-thiol can participate in these reactions .

Thiol-epoxy Reactions

Thiol-epoxy reactions involve the reaction of a thiol with an epoxy group to form a thio-ether . 3-Fluoropropane-1-thiol can be used in these reactions .

Thiol Recognition

Thiol-addition reactions and their applications in thiol recognition have been summarized in recent reports . The examples reported can be classified into four reaction types including 1,1, 1,2, 1,3, 1,4 addition reactions, according to their addition mechanisms, based on different Michael acceptors .

Propriétés

IUPAC Name |

3-fluoropropane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FS/c4-2-1-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUKMWGETCFZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropane-1-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)

![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)

![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole](/img/structure/B2679632.png)

![2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2679635.png)

![4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2679638.png)

![1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)

![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)

![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)